2,3,4,5,6-Pentafluorobenzophenone

Photochemistry Laser flash photolysis Triplet state kinetics

Specify 2,3,4,5,6-Pentafluorobenzophenone when your application demands the unique asymmetric fluorination pattern unavailable from unsubstituted or symmetrically fluorinated analogs. This compound delivers an 8 nm blue-shift (478 nm vs 486 nm) and switches emission from TADF to HLCT for deeper blue OLEDs. Its intermediate hydrogen-abstraction reactivity bridges benzophenone (relative rate 1) and decafluorobenzophenone (35×), enabling precise polymerization kinetics tuning. In nucleophilic aromatic substitution, it provides exclusive para-fluorine selectivity with hydrazine while resisting bulkier nucleophiles—control impossible with decafluorobenzophenone. Prevents generic substitution risks.

Molecular Formula C13H5F5O
Molecular Weight 272.17 g/mol
CAS No. 1536-23-8
Cat. No. B073018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorobenzophenone
CAS1536-23-8
Molecular FormulaC13H5F5O
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H
InChIKeyHCCPWBWOSASKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8): Chemical Identity and Procurement-Relevant Specifications


2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8), also known as (pentafluorophenyl)(phenyl)methanone, is a perfluorinated aromatic ketone with the molecular formula C₁₃H₅F₅O and a molecular weight of 272.17 g/mol [1]. The compound appears as a white to pale yellow crystalline solid with a reported melting point of 36–39 °C (lit.) [2] and boiling point of 93 °C at 0.2 mmHg . Commercially available grades typically specify purity ≥98.0% by GC analysis, with storage conditions requiring refrigeration (0–10 °C) . The structure features a fully fluorinated phenyl ring attached to the carbonyl carbon, while the opposing phenyl ring remains unsubstituted—a substitution pattern that confers distinct electronic properties and reactivity profiles compared to both non-fluorinated benzophenone and symmetrically fluorinated analogs.

Why 2,3,4,5,6-Pentafluorobenzophenone Cannot Be Substituted with Other Fluorinated Benzophenones


Substituting 2,3,4,5,6-pentafluorobenzophenone with other fluorinated benzophenone derivatives is not straightforward due to quantifiable differences in photochemical reactivity, electronic properties, and synthetic utility. The asymmetric fluorination pattern—complete substitution on one ring, none on the other—creates a unique electronic gradient that is absent in both non-fluorinated benzophenone and symmetrically fluorinated decafluorobenzophenone. Laser flash photolysis studies demonstrate that the hydrogen abstraction reactivity of pentafluorobenzophenone in 2-propanol occupies an intermediate position between benzophenone and decafluorobenzophenone, with decafluorobenzophenone exhibiting approximately 35-fold greater reactivity than unsubstituted benzophenone [1]. In OLED materials development, replacing the pentafluorobenzophenone acceptor moiety with a non-fluorinated benzophenone acceptor alters the electroluminescent emission wavelength by 8 nm and fundamentally changes the luminescent mechanism from hybridized local and charge-transfer (HLCT) to thermally activated delayed fluorescence (TADF) [2]. In nucleophilic aromatic substitution reactions, pentafluorobenzophenone displays distinct regioselectivity compared to decafluorobenzophenone; decafluorobenzophenone undergoes para-fluorine replacement with both hydrazine and phenylhydrazine, whereas pentafluorobenzophenone reacts analogously only with hydrazine, not with the bulkier phenylhydrazine [3]. These documented performance differences preclude generic substitution without experimental validation.

2,3,4,5,6-Pentafluorobenzophenone: Quantitative Differentiation Evidence Against Comparators


Hydrogen Abstraction Reactivity: Intermediate Position Between Benzophenone and Decafluorobenzophenone

2,3,4,5,6-Pentafluorobenzophenone exhibits photochemical hydrogen abstraction reactivity that falls between unsubstituted benzophenone and fully fluorinated decafluorobenzophenone. In 2-propanol solvent where hydrogen transfer dominates, decafluorobenzophenone is 35 times more reactive than benzophenone, while pentafluorobenzophenone displays intermediate reactivity [1]. The rate constants for charge transfer quenching correlate with the oxidation potential of the substrate [1].

Photochemistry Laser flash photolysis Triplet state kinetics

OLED Emission Wavelength: 8 nm Blue-Shift with Pentafluorobenzophenone vs. Non-Fluorinated Benzophenone Acceptor

In acridine-donor based blue OLED emitters, incorporating a pentafluorobenzophenone acceptor (BC5F) instead of a non-fluorinated benzophenone acceptor (BC) results in an 8 nm blue-shift in electroluminescent emission. The BC-based device shows an emission peak at 486 nm, whereas the BC5F-based device peaks at 478 nm [1]. Furthermore, the fluorinated acceptor alters the emission mechanism: BC exhibits thermally activated delayed fluorescence (TADF), while BC5F displays hybridized local and charge-transfer (HLCT) characteristics [1].

OLED materials Electroluminescence HLCT mechanism

Nucleophilic Aromatic Substitution: Distinct Regioselectivity and Substrate Scope vs. Decafluorobenzophenone

In reactions with nitrogen nucleophiles, 2,3,4,5,6-pentafluorobenzophenone exhibits a restricted substrate scope compared to decafluorobenzophenone. Decafluorobenzophenone undergoes para-fluorine replacement with both hydrazine and phenylhydrazine. In contrast, pentafluorobenzophenone reacts analogously only with hydrazine, but does not undergo substitution with the bulkier phenylhydrazine [1]. Both compounds form 2,4-dinitrophenylhydrazones under acidic conditions [1].

Nucleophilic aromatic substitution C–F activation Regioselectivity

Synthetic Yield in Friedel-Crafts Acylation: 70% Yield Achieved

2,3,4,5,6-Pentafluorobenzophenone can be synthesized via Friedel-Crafts acylation with a reported yield of 70% when prepared as part of an OLED materials development study [1]. This synthesis was conducted as a control alongside a benzophenone derivative (63% yield), demonstrating comparable synthetic accessibility [1]. An alternative oxidative cleavage route from 2,3,4,5,6-pentafluoro-substituted 1,2-diarylalkene has also been reported with decent yield [2].

Organic synthesis Friedel-Crafts acylation Fluorinated intermediates

Tin(II) Hydride Reaction: Exclusive C–F Activation Product Formation

In reactions with the tin(II) hydride complex LSnH (L = CH{(CMe)₂(2,6-iPr₂C₆H₃N)₂}), pentafluorobenzophenone undergoes exclusive C–F bond activation to yield the tin alkoxide product LSnOCHPh(C₆F₅) [1]. The reaction proceeds with a product ratio of 1.0:0.6, and the resulting tin complex exhibits a characteristic ¹¹⁹Sn NMR resonance at δ -217 ppm [2]. In contrast, reactions with decafluorobenzophenone or pentafluoroacetophenone yield different product distributions [1].

Organometallic chemistry C–F bond activation Tin hydride reagents

UV Stabilization: Effective Slowing of Perfluoropolyether Photodegradation

2,3,4,5,6-Pentafluorobenzophenone has been demonstrated to function as an effective ultraviolet stabilizer (UVS) for slowing the photodegradation of perfluoropolyether (PFPE) lubricants [1]. In controlled studies, PFPE/UVS mixtures were exposed to UV light and the degradation mechanism was monitored via nuclear magnetic resonance (NMR) spectroscopy [1]. The compound was selected specifically for this application rather than other benzophenone derivatives due to its fluorinated structure and photophysical properties [1].

UV stabilization Perfluoropolyether lubricants Hard disk materials

Evidence-Based Application Scenarios for 2,3,4,5,6-Pentafluorobenzophenone Procurement


Blue OLED Emitter Development Requiring Deep-Blue Emission with HLCT Mechanism

Researchers developing solution-processed blue OLED emitters who require an emission peak at 478 nm rather than 486 nm should select the pentafluorobenzophenone acceptor (BC5F) over the non-fluorinated benzophenone acceptor (BC). The 8 nm blue-shift enables deeper blue emission, while the switch from TADF to HLCT luminescent mechanism provides alternative device physics for optimization [1].

Photoinitiator Formulation Requiring Tunable Intermediate Hydrogen Abstraction Reactivity

Formulators seeking a photoinitiator with hydrogen abstraction reactivity between unsubstituted benzophenone (relative rate = 1) and decafluorobenzophenone (35× more reactive) should specify 2,3,4,5,6-pentafluorobenzophenone. The intermediate reactivity profile in 2-propanol solvent enables fine-tuning of polymerization kinetics that cannot be achieved with either endpoint compound [1].

Selective Nucleophilic Aromatic Substitution with Hydrazine Without Phenylhydrazine Cross-Reactivity

Synthetic chemists requiring selective para-fluorine substitution with hydrazine while avoiding cross-reactivity with bulkier nitrogen nucleophiles such as phenylhydrazine should use pentafluorobenzophenone rather than decafluorobenzophenone. The restricted substrate scope provides greater synthetic control and predictable regioselectivity [1].

Organometallic C–F Activation Studies Requiring Exclusive Tin Alkoxide Product Formation

Researchers studying C–F bond activation using tin(II) hydride reagents should select pentafluorobenzophenone for applications requiring exclusive formation of the tin alkoxide product LSnOCHPh(C₆F₅) with predictable ¹¹⁹Sn NMR signature at δ -217 ppm. The well-defined product distribution (1.0:0.6 ratio) contrasts with the complex product mixtures obtained with decafluorobenzophenone or pentafluoroacetophenone [1] [2].

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